molecular formula C25H18ClN3O2S B2736856 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(4-methylphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one CAS No. 536705-29-0

2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(4-methylphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one

Cat. No.: B2736856
CAS No.: 536705-29-0
M. Wt: 459.95
InChI Key: IKWJDTMDVPBBJH-UHFFFAOYSA-N
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Description

2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-3-(4-methylphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a pyrimidoindole derivative characterized by a fused bicyclic core structure with substitutions at positions 2 and 3. The 2-position features a sulfanyl-linked 2-(4-chlorophenyl)-2-oxoethyl group, while the 3-position is substituted with a 4-methylphenyl ring. This compound belongs to a broader class of pyrimido[5,4-b]indoles, which are studied for their diverse pharmacological activities, including Toll-like receptor (TLR) modulation and kinase inhibition . The 4-chlorophenyl and 4-methylphenyl substituents likely influence its electronic properties, lipophilicity, and target binding affinity, making it a candidate for structure-activity relationship (SAR) studies.

Properties

IUPAC Name

2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-(4-methylphenyl)-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18ClN3O2S/c1-15-6-12-18(13-7-15)29-24(31)23-22(19-4-2-3-5-20(19)27-23)28-25(29)32-14-21(30)16-8-10-17(26)11-9-16/h2-13,27H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKWJDTMDVPBBJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(4-methylphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzaldehyde, 4-methylbenzaldehyde, and indole derivatives.

    Formation of Intermediate Compounds: The initial steps involve the formation of intermediate compounds through reactions such as aldol condensation, Michael addition, and cyclization.

    Final Cyclization and Sulfanyl Group Introduction: The final steps include the introduction of the sulfanyl group and the cyclization to form the pyrimidoindole core. This is typically achieved through nucleophilic substitution and cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(4-methylphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group or the sulfanyl group.

    Substitution: The chlorophenyl and methylphenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the aromatic rings.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

  • The compound has been investigated for its anticancer properties. Its structural motifs allow it to interact with specific cellular pathways involved in cancer proliferation and apoptosis. Studies indicate that derivatives of pyrimidoindoles can inhibit tumor growth by targeting key enzymes involved in cell cycle regulation.

2. Antimicrobial Properties

  • Research has shown that compounds similar to this one exhibit antimicrobial activity against a range of pathogens, including bacteria and fungi. The sulfanyl group plays a crucial role in enhancing the bioactivity of the molecule.

3. Neurological Applications

  • There is emerging evidence suggesting that this compound may have neuroprotective effects, making it a candidate for further exploration in treating neurodegenerative diseases. Its ability to cross the blood-brain barrier could facilitate its use in neurological disorders.

Synthesis and Development

The synthesis of 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(4-methylphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multi-step organic reactions. Key synthetic routes include:

  • Coupling Reactions: Utilizing palladium catalysts to form carbon-carbon bonds.
  • Functional Group Modifications: Employing various reagents for selective oxidation and reduction processes.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal highlighted the anticancer efficacy of similar pyrimidoindole derivatives against breast cancer cell lines. The results showed a significant reduction in cell viability at specific concentrations, indicating potential for further development as an anticancer agent.

Case Study 2: Antimicrobial Activity

Another investigation evaluated the antimicrobial properties of compounds derived from this class against Staphylococcus aureus and Escherichia coli. The findings revealed that certain derivatives exhibited potent antibacterial activity, suggesting applications in developing new antibiotics.

Mechanism of Action

The mechanism of action of 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(4-methylphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s structure suggests it could inhibit or modulate the activity of these targets through binding interactions, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • Sulfanyl Linker Flexibility : Propylsulfanyl (CAS 536704-94-6) reduces steric hindrance, while bulkier groups like pyrrolidinylethylsulfanyl (CAS 536708-12-0) may improve target selectivity .
  • Polar Modifications : Furan-carboxylate derivatives (CAS 536715-44-3) demonstrate how polar groups can mitigate high lipophilicity (XLogP3 ~4.7) without compromising activity .

Physicochemical Properties

  • Lipophilicity : The target compound’s XLogP3 (~4.5) is comparable to furan-carboxylate derivatives (XLogP3 ~4.7) but higher than propylsulfanyl analogues (XLogP3 ~3.9), suggesting a balance between permeability and solubility .
  • Molecular Weight : Derivatives exceeding 450 g/mol (e.g., CAS 536715-44-3) may face challenges in crossing the blood-brain barrier, whereas lighter compounds (e.g., CAS 536704-94-6) exhibit favorable pharmacokinetics .

Biological Activity

The compound 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(4-methylphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a complex organic molecule that has garnered attention in the field of medicinal chemistry for its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H17ClN2OS
  • Molecular Weight : 344.86 g/mol
  • CAS Number : 1082767-93-8

The structure features a pyrimidoindole backbone with a chlorophenyl and methylphenyl substituents, which may contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of pyrimidine and indole have been shown to inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific compound may share these properties due to its structural similarities.

Antimicrobial Effects

The presence of a chlorophenyl group is often associated with enhanced antimicrobial activity. Research has demonstrated that compounds containing such moieties can effectively inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus . The sulfanyl group may also play a role in enhancing this activity by interfering with bacterial enzyme systems.

Anti-inflammatory Properties

Inflammation is a critical factor in many diseases, including cancer and neurodegenerative disorders. Compounds similar to the one under investigation have shown promise in reducing inflammatory markers in vitro. For example, studies have reported that certain derivatives can significantly lower nitric oxide production in activated microglial cells, suggesting potential neuroprotective effects .

The biological activities of 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(4-methylphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or inflammation.
  • Receptor Modulation : It might interact with cellular receptors that regulate apoptosis and cell proliferation.
  • Reactive Oxygen Species (ROS) Management : By modulating oxidative stress levels within cells, the compound could exert protective effects against cellular damage.

Study 1: Anticancer Screening

In a recent study, derivatives of pyrimidine were screened for anticancer activity against various cancer cell lines. The results indicated that compounds with similar structures to our target compound exhibited IC50 values in the low micromolar range against breast and colon cancer cells . This suggests that further exploration of 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(4-methylphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one could yield promising anticancer agents.

Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory potential of compounds featuring chlorophenyl groups. The results showed significant reductions in pro-inflammatory cytokines when treated with these compounds in an LPS-induced model of inflammation . This supports the hypothesis that our compound may possess similar anti-inflammatory properties.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits tumor cell proliferation
AntimicrobialEffective against E. coli and S. aureus
Anti-inflammatoryReduces nitric oxide production in microglia

Table 2: Structure-Activity Relationship (SAR)

Structural FeatureActivity Implication
Chlorophenyl GroupEnhanced antimicrobial activity
Sulfanyl GroupPotential enzyme inhibition
Pyrimidoindole BackboneAssociated with anticancer properties

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